molecular formula C5H13FNO+ B1215930 Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- CAS No. 791056-61-6

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-

Cat. No.: B1215930
CAS No.: 791056-61-6
M. Wt: 122.16 g/mol
InChI Key: PBVFROWIWWGIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Synonyms

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- is a quaternary ammonium compound with systematic IUPAC nomenclature reflecting its structural features. The primary IUPAC name, fluoromethyl-(2-hydroxyethyl)-dimethylazanium , derives from its core structure: a fluoromethyl group attached to a dimethylazanium moiety, which is further linked to a 2-hydroxyethyl chain. This compound is also recognized by several synonyms and registry numbers, including:

  • 791056-61-6 (CAS Registry Number)
  • UNII-6029HGL0QP (Unique Ingredient Identifier)
  • Fluoromethyldimethyl-2-hydroxyethyl-ammonium
  • N,N-dimethyl-N-fluoromethyl-2-hydroxyethylammonium

The molecular formula is C₅H₁₃FNO⁺ , with a molecular weight of 122.16 g/mol . In its salt forms, such as the chloride derivative (CAS RN: 459424-38-5), the formula becomes C₅H₁₃FNO·Cl , with a molecular mass of 157.61 g/mol . The structural specificity of this compound is further highlighted by its SMILES notation (CN+(CCO)CF ) and InChIKey (PBVFROWIWWGIFK-UHFFFAOYSA-N ).

Historical Context and Development

The synthesis of fluorinated choline analogs emerged in the early 2000s as part of efforts to develop positron emission tomography (PET) tracers for oncologic imaging. DeGrado et al. pioneered the synthesis of ¹⁸F-fluorocholine (a radiolabeled derivative) in 2001, leveraging nucleophilic substitution reactions between dibromomethane and N,N-dimethylaminoethanol (DMAE). This work addressed the limitations of earlier radiotracers like ¹¹C-choline, which had a short half-life (20 minutes), by utilizing fluorine-18 (¹⁸F) with a 110-minute half-life.

Key milestones in its development include:

  • Automated Synthesis : Modern methods employ cassette-based modules (e.g., Neptis synthesizer) to streamline production, achieving radiochemical yields of 10–40%.
  • Purification Advances : Solid-phase extraction (SPE) cartridges replaced gas chromatography (GC) for removing impurities like Kryptofix 2.2.2., enhancing safety and efficiency.
  • Isotopic Variants : The development of ¹⁸F-fluorocholine chloride (CAS RN: 371173-14-7) expanded its utility in clinical PET imaging.

Significance in Biochemical Research

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- has become a cornerstone in biochemical and medical research due to its role in studying choline metabolism and oncologic imaging .

Choline Kinase Pathways

Choline kinase (CHK) catalyzes the phosphorylation of choline analogs, a critical step in phospholipid biosynthesis. Fluorinated choline derivatives exhibit similar substrate specificity to natural choline, enabling their use in tracking membrane lipid synthesis in cancer cells. For example:

  • Prostate Cancer : Malignant cells show upregulated CHK activity, leading to elevated uptake of ¹⁸F-fluorocholine, which correlates with tumor aggressiveness.
  • Brain Tumors : Unlike ¹⁸F-FDG, ¹⁸F-fluorocholine bypasses glucose metabolism interference, providing clearer imaging of gliomas.

PET Imaging Applications

Application Clinical Use Performance Metrics
Prostate Cancer Detection of primary/recurrent tumors Sensitivity: 85–90%
Parathyroid Adenoma Localization of hyperfunctional glands Accuracy: 92%
Liver Cancer Differentiation of hepatocellular carcinoma Specificity: 88%

Comparative studies with other tracers, such as ¹⁸F-fluoroethylcholine , reveal superior biodistribution profiles for ¹⁸F-fluorocholine, particularly in pelvic imaging.

Metabolic Studies

Thin-layer chromatography (TLC) assays demonstrate that ¹⁸F-fluorocholine is metabolized to ¹⁸F-fluorobetaine via choline oxidase, a pathway critical for quantifying parent tracer levels in plasma during kinetic modeling.

Properties

IUPAC Name

fluoromethyl-(2-hydroxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVFROWIWWGIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13FNO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328055
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791056-61-6
Record name Fluorocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791056616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6029HGL0QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Medical Imaging Applications

1. Positron Emission Tomography (PET) Radiotracer

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- is primarily utilized as a radiotracer in PET scans. Its structural similarity to choline enables it to mimic this vital nutrient in cellular metabolism, making it effective for visualizing metabolic processes in tissues. This application is particularly significant in the diagnosis of various conditions, including cancer and neurodegenerative diseases.

Case Study: PET Imaging of Tumors

In a study examining the efficacy of this compound in tumor imaging, researchers found that it significantly enhanced the visualization of tumor sites compared to traditional imaging agents. The fluorinated nature of the compound allows for improved contrast and resolution in PET scans, facilitating earlier diagnosis and better treatment planning.

Pharmaceutical Research Applications

2. Neurodegenerative Disease Treatment

Research indicates that Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- may have therapeutic potential in treating neurodegenerative diseases by enhancing cholinergic signaling. Its ability to interact with choline transporters and acetylcholine receptors positions it as a candidate for developing treatments for conditions such as Alzheimer's disease.

Case Study: Cholinergic Modulation

In experimental models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and increased levels of acetylcholine in the brain. These findings suggest that it could be explored further as a treatment option for enhancing cognitive function in patients with neurodegenerative disorders.

Comparison with Similar Compounds

This section compares Fluorocholine Chloride with structurally and functionally related compounds, focusing on molecular properties, applications, and diagnostic efficacy.

Structural Analogues

Fluorinated Ethanaminium Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Fluorocholine Chloride (Target) C₅H₁₃FNO·Cl 157.61 -CH₂F, -OH PET imaging (parathyroid, oncology)
N-(2-Fluoroethyl)-2-hydroxy-N,N-dimethylethanaminium chloride C₆H₁₅ClFNO 171.64 -CH₂CH₂F, -OH Experimental PET tracer (structure-activity studies)
2-(N,N-Diethylamino)ethyl chloride C₆H₁₄ClN 135.64 -CH₂CH₂Cl, -N(CH₂CH₃)₂ Intermediate in drug synthesis

Key Observations :

  • Chlorine-substituted derivatives (e.g., 2-(N,N-Diethylamino)ethyl chloride) lack hydroxyl groups, limiting their use in targeted imaging .
Non-Fluorinated Ethanaminium Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
2-[2-(4-Methoxyphenoxy)acetoxy]-N,N-dimethylethanaminium chloride C₁₃H₂₀ClNO₅ 313.76 -OCH₃, phenoxyacetate Potential drug delivery agent (unconfirmed)
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride C₁₇H₂₀Cl₂NO 349.26 -Cl, benzylphenoxy Research compound (no defined clinical use)

Key Observations :

  • Bulky substituents (e.g., benzylphenoxy) reduce solubility and biodistribution efficiency, limiting diagnostic utility compared to Fluorocholine Chloride .

Functional Analogues in PET Imaging

Compound Name Radioisotope Sensitivity (Pooled Estimate) PPV (Pooled Estimate) Clinical Use
Fluorocholine (¹⁸F-FCH) ¹⁸F High (specific data unavailable) 98% (95% CI 96–100%) Parathyroid/oncology imaging
L-[¹¹C]Methionine (¹¹C-MET) ¹¹C 69% (95% CI 60–78%) 98% (95% CI 96–100%) Neuroendocrine tumor imaging
¹⁸F-FDG ¹⁸F Moderate 85–90% General oncology/neuroimaging

Key Observations :

  • ¹⁸F-FCH demonstrates higher specificity for parathyroid lesions compared to ¹¹C-MET, with fewer false positives .
  • ¹⁸F-FDG , while widely used, lacks specificity for choline-dependent tissues, leading to lower positive predictive value (PPV) in parathyroid imaging .

Key Observations :

  • Fluorocholine’s low lipophilicity facilitates rapid clearance from non-target tissues, enhancing image contrast .
  • Safety warnings for Fluorocholine Chloride highlight the need for careful handling to avoid dermal exposure .

Biological Activity

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- (commonly referred to as fluoromethyl dimethyl ethanolamine) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- is C5_5H13_{13}FNO+^+. The presence of a fluoromethyl group enhances its lipophilicity and biological activity compared to similar compounds without fluorine substitution. The hydroxyl group may also contribute to its interaction with biological systems.

Research indicates that compounds containing fluorinated groups can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for Ethanaminium are still being elucidated, but several studies suggest the following potential pathways:

  • Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase or other key metabolic enzymes, affecting neurotransmitter levels and cellular signaling.
  • Antimicrobial Activity : Some studies have reported that fluorinated compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Cytotoxic Effects : There is evidence suggesting that Ethanaminium may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or necrosis mechanisms.

Biological Activity Data

A summary of the biological activities associated with Ethanaminium is presented in the table below:

Activity Description Reference
Enzyme InhibitionInhibits various enzymes involved in metabolic pathways.
Antimicrobial PropertiesDemonstrated effectiveness against a range of bacterial strains.
Cytotoxic EffectsInduces apoptosis in cancer cell lines, particularly in vitro studies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Ethanaminium against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Cancer Cell Lines : Research involving human liver HepG2 cells showed that Ethanaminium exhibits cytotoxic effects at specific concentrations, leading to cell death through apoptotic pathways. This study highlights its potential application in cancer therapy.
  • Neuroprotective Effects : Preliminary findings suggest that Ethanaminium may have neuroprotective properties by modulating neurotransmitter levels through enzyme inhibition, which could be beneficial in neurodegenerative diseases.

Safety and Toxicity

While the biological activities of Ethanaminium are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while low concentrations may be safe for cellular applications, higher doses can lead to significant cytotoxicity. Further research is necessary to establish safe dosage ranges for therapeutic use.

Q & A

Basic: What are the established synthetic routes for Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, and how can purity be validated?

Answer:
The synthesis typically involves quaternization of a tertiary amine precursor (e.g., dimethylaminoethanol) with a fluoromethylating agent (e.g., fluoromethyl halide). Key steps include:

  • Reaction conditions : Conducted in polar aprotic solvents (e.g., acetonitrile) under nitrogen at 60–80°C for 6–12 hours .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: methanol/ammonium acetate) to remove unreacted precursors .
  • Purity validation :
    • HPLC : Reverse-phase C18 column with UV detection at 210 nm; retention time compared to standards .
    • Mass spectrometry : ESI-MS to confirm molecular ion peaks ([M]+: m/z 157.6) .

Advanced: How does the radiochemical purity of [18F]Fluorocholine chloride impact PET imaging efficacy, and what analytical methods are critical for quality control?

Answer:
Radiochemical purity (RCP) directly affects target-to-background ratios in PET imaging. Impurities like free [18F]fluoride or hydrolyzed products reduce diagnostic accuracy.

  • Critical QC parameters (per pharmacopeial standards ):
ParameterSpecificationMethod
Radiochemical purity≥95%Radio-HPLC/TLC
Fluorine-18 content90–110% of declared radioactivityGamma counter
AppearanceClear, colorless solutionVisual inspection
  • Analytical challenges : Hydrolysis of the fluoromethyl group under acidic conditions requires pH stabilization (buffer: citrate, pH 4.5–5.5) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural integrity?

Answer:

  • 1H/13C NMR : Key signals include δ 3.5–4.0 ppm (hydroxyethyl group), δ 4.5–5.0 ppm (fluoromethyl group), and δ 3.2 ppm (N-methyl groups) .
  • FT-IR : Peaks at 3300 cm⁻¹ (O–H stretch), 1100 cm⁻¹ (C–F stretch), and 1650 cm⁻¹ (C–N stretch) .
  • Chromatography : HILIC or ion-pair HPLC for polar metabolite separation .

Advanced: What strategies mitigate hydrolysis of the fluoromethyl group during storage and in vivo application?

Answer:

  • Formulation : Lyophilized kits reconstituted in isotonic saline with stabilizers (e.g., ascorbic acid) reduce hydrolysis .
  • In vivo stability : Co-administration of esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) prolongs tracer bioavailability .

Advanced: How does this compound’s role as a hydrogen bond acceptor (HBA) in deep eutectic solvents (DES) influence biocatalysis for API synthesis?

Answer:
As an HBA, it enhances substrate solubility and enzyme stability in DES. Example DES formulations:

HBAHBDApplication
Fluorocholine chlorideGlycerol/UreaLipase-catalyzed esterification
  • Mechanism : Reduces solvent viscosity, improving mass transfer in enzymatic reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure .
  • Waste disposal : Segregate halogenated waste; neutralize acidic byproducts before disposal .

Advanced: How does [18F]Fluorocholine chloride’s diagnostic accuracy for parathyroid adenomas compare to 11C-MET or 18F-FDG?

Answer:
Meta-analysis of 24 studies shows:

TracerSensitivity (%)Specificity (%)Evidence Strength
18F-FCH8992Moderate (n=3)
11C-MET8588High (n=14)
18F-FDG7881Limited (n=6)

Confounding factors include lesion size and renal clearance rates .

Advanced: What computational approaches predict interactions with choline transporters?

Answer:

  • Molecular docking : AutoDock Vina simulations using choline transporter (CHT1) crystal structures (PDB: 4PQK) .
  • MD simulations : AMBER force fields assess binding stability under physiological pH .

Basic: How to optimize fluoromethyl group introduction while minimizing byproducts?

Answer:

  • Reagent selection : Use fluoromethyl triflate over bromide for higher reactivity and fewer side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yield (85% vs. 60% without) .

Advanced: How to reconcile conflicting data on stability in aqueous vs. non-polar solvents?

Answer:

  • Aqueous instability : Hydrolysis dominates at pH >7; use buffered solutions (pH 4–6) .
  • Non-polar solvents : Stable in acetonitrile (degradation <5% over 24h at 25°C) .
  • Contradictions : Discrepancies arise from solvent trace moisture; Karl Fischer titration recommended pre-use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Reactant of Route 2
Reactant of Route 2
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.